3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
Overview
Description
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a morpholine ring attached to a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable hydrazine derivative with a carboxylic acid or its derivatives under dehydration conditions.
Introduction of the isopropyl group: : The isopropyl group can be introduced through a substitution reaction using isopropyl halides or isopropylating agents.
Attachment of the morpholine ring: : The morpholine ring can be attached through nucleophilic substitution reactions involving morpholine derivatives.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metal catalysts.
Reduction: : Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran (THF).
Substitution: : Nucleophiles such as amines, alcohols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: : Formation of oxo derivatives or carboxylic acids.
Reduction: : Formation of reduced derivatives such as amines or alcohols.
Substitution: : Formation of substituted morpholines or oxadiazoles.
Scientific Research Applications
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with biological macromolecules such as enzymes or receptors. The isopropyl group and the morpholine ring play crucial roles in modulating the compound's activity.
Comparison with Similar Compounds
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride can be compared with other similar compounds, such as:
3-[5-(Ethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
3-[5-(Methyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
3-[5-(Propyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
These compounds differ in the nature of the alkyl group attached to the oxadiazole ring, which can influence their chemical properties and biological activities. The presence of the isopropyl group in this compound provides unique steric and electronic effects that distinguish it from its analogs.
Properties
IUPAC Name |
3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-6(2)9-11-8(12-14-9)7-5-13-4-3-10-7;/h6-7,10H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKNMFPUPXSYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2COCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-98-3 | |
Record name | Morpholine, 3-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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